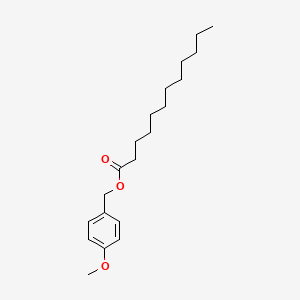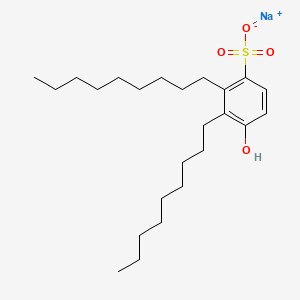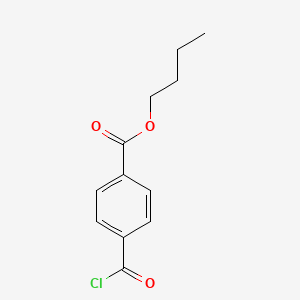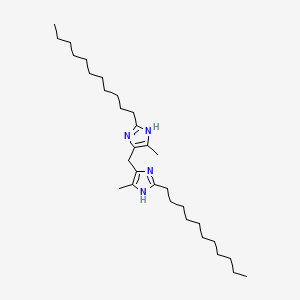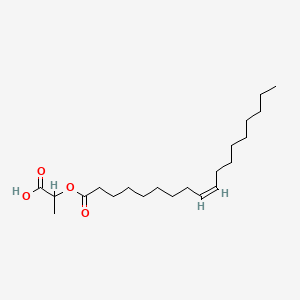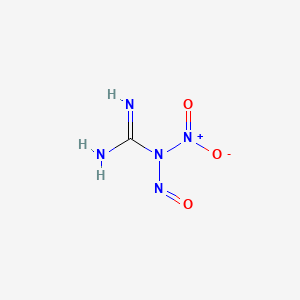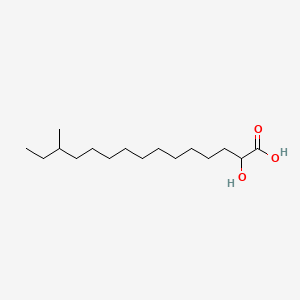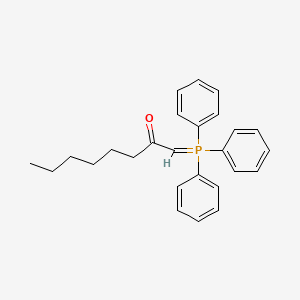
1-(Triphenylphosphoranylidene)octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Triphenylphosphoranylidene)octan-2-one: is an organophosphorus compound with the molecular formula C26H29OP . It is known for its unique structure, which includes a phosphoranylidene group attached to an octan-2-one backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Triphenylphosphoranylidene)octan-2-one can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with a carbonyl compound. The typical reaction conditions include:
Reagents: Triphenylphosphine, an alkyl halide (such as octyl bromide), and a base (such as sodium hydride).
Solvent: Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Wittig reaction remains the primary synthetic route. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Triphenylphosphoranylidene)octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into corresponding phosphines.
Substitution: The phosphoranylidene group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation Products: Phosphine oxides.
Reduction Products: Corresponding phosphines.
Substitution Products: New organophosphorus compounds with modified functional groups.
Aplicaciones Científicas De Investigación
1-(Triphenylphosphoranylidene)octan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Triphenylphosphoranylidene)octan-2-one involves its ability to act as a nucleophile in various chemical reactions. The phosphoranylidene group is highly reactive, allowing it to participate in the formation of new chemical bonds. This reactivity is due to the presence of the phosphorus atom, which can stabilize negative charges and facilitate nucleophilic attacks.
Comparación Con Compuestos Similares
- 1-(Triphenylphosphoranylidene)propan-2-one
- 1-(Triphenylphosphoranylidene)butan-2-one
- 1-(Triphenylphosphoranylidene)pentan-2-one
Comparison: 1-(Triphenylphosphoranylidene)octan-2-one is unique due to its longer carbon chain, which can influence its reactivity and solubility. Compared to shorter-chain analogs, it may exhibit different physical properties and reactivity patterns, making it suitable for specific applications where longer carbon chains are advantageous.
Propiedades
Número CAS |
41692-90-4 |
|---|---|
Fórmula molecular |
C26H29OP |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
1-(triphenyl-λ5-phosphanylidene)octan-2-one |
InChI |
InChI=1S/C26H29OP/c1-2-3-4-8-15-23(27)22-28(24-16-9-5-10-17-24,25-18-11-6-12-19-25)26-20-13-7-14-21-26/h5-7,9-14,16-22H,2-4,8,15H2,1H3 |
Clave InChI |
HENGQDHJJRVEDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




